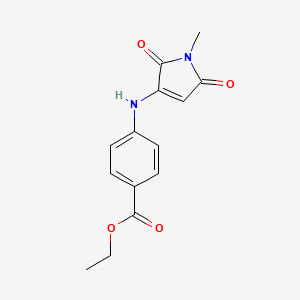

ethyl 4-((1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-((1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoate is an organic compound. It is a derivative of pyrrole, a five-membered aromatic heterocycle, which is a key building block in many pharmaceuticals and natural products .

Synthesis Analysis

A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates, which could be a potential precursor to the compound , has been described . This synthesis involves a two-component condensation reaction of ethyl pyruvate and aniline derivatives under catalyst-free and solvent-free conditions .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray and DFT-calculated structure . The title compound shows a dihedral angle of 45.80 (7) between the mean planes of the benzene and maleimide rings .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, the IR spectrum of a related compound shows peaks at 3303 cm−1 (N–H), 3120 cm−1 (=C–H), and 1725 cm−1 (C=O) .科学的研究の応用

Pharmaceutical Synthesis

This compound is a derivative of maleimide, which is known for its biologically active imide group. It can be used to synthesize various pharmaceuticals due to its reactivity with nucleophiles and electrophiles. It’s particularly useful in creating compounds with anti-inflammatory and analgesic properties .

Antibacterial Agents

The structure of ethyl 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate allows it to be a precursor in the synthesis of sulfonamide derivatives. These derivatives are among the first synthetic antibacterial drugs and continue to be explored for new antibacterial properties to combat antibiotic resistance .

Antitumor Activity

Maleimides, from which this compound is derived, have shown potential in antitumor applications. They can be modified to create new molecules with antitumor activity, which is crucial in the development of cancer therapies .

Enzyme Inhibition

The compound’s maleimide core can inhibit various proteins, including enzymes like cyclooxygenase and kinase. These enzymes are involved in critical biological processes, and their inhibition can be used to treat diseases like cancer and inflammatory disorders .

Polymerization and Copolymerization

Due to the presence of an activated double bond and an imide group, ethyl 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate can undergo polymerization and copolymerization. This makes it valuable in creating polymers for medical devices, coatings, and drug delivery systems .

Carbonic Anhydrase Inhibition

Sulfonamide derivatives synthesized from this compound can act as carbonic anhydrase inhibitors. This application is significant in treating conditions like glaucoma and edema, as well as in managing seizures and altitude sickness .

将来の方向性

The synthesis of related compounds has been reported, indicating potential future directions for the synthesis and study of this compound . For example, a four-step, practical, and easily scalable synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, an important building block of the antidiabetic drug glimepiride, has been accomplished .

特性

IUPAC Name |

ethyl 4-[(1-methyl-2,5-dioxopyrrol-3-yl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-3-20-14(19)9-4-6-10(7-5-9)15-11-8-12(17)16(2)13(11)18/h4-8,15H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLICJFAFOGSZQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=CC(=O)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-((1-Acetylindolin-5-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2741521.png)

![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-bromobenzoate](/img/structure/B2741523.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2741526.png)

![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2741529.png)

![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2741532.png)

![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2741535.png)

![Methyl 2-{[(1,3-thiazol-2-ylamino)carbonyl]amino}benzenecarboxylate](/img/structure/B2741542.png)